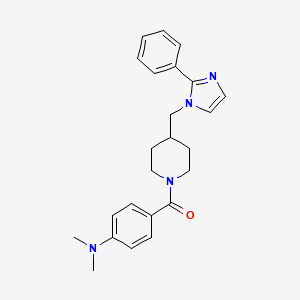

(4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is an organic compound with a complex structure that integrates multiple functional groups, including phenyl, dimethylamino, imidazol, and piperidinyl groups. This compound stands out due to its multifaceted nature, making it relevant in various fields of chemistry, biology, and potentially medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

First Step: : A nucleophilic substitution reaction can be employed where a suitable precursor containing a phenyl group reacts with a dimethylamine source.

Second Step: : An imidazolyl precursor reacts with piperidinyl compounds under controlled temperature and pressure to form an intermediate.

Third Step: : The intermediate undergoes a coupling reaction, linking the dimethylamino phenyl and imidazolyl piperidinyl components under specific catalytic conditions, which may include palladium catalysts.

Industrial Production Methods: : The large-scale synthesis typically involves batch or continuous flow processes, ensuring tight control over reaction parameters such as temperature, pressure, and pH. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used for the purification and verification of the compound's structure.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, especially at the dimethylamino group, forming N-oxides.

Reduction: : Reduction reactions could target the imidazolyl moiety or the carbonyl group, leading to various reduced forms.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.

Reduction: : Agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: : Conditions could involve Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts alkylation or acylation.

Major Products Formed

Oxidation Products: : N-oxides, increased reactivity towards further functionalization.

Reduction Products: : Varied derivatives depending on the target group, such as secondary amines or reduced imidazol derivatives.

Substitution Products: : Phenyl derivatives with additional functional groups enhancing the compound's reactivity and applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

Used as an intermediate in organic synthesis, enabling the creation of complex molecules.

Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

Studied for its potential interactions with biological macromolecules, like proteins and nucleic acids.

Medicine

Investigated for pharmacological activities such as anti-inflammatory, anti-cancer, or anti-microbial effects due to its multi-functional nature.

Industry

Wirkmechanismus

The compound's mechanism of action can vary significantly based on its application. In biological contexts, it may interact with molecular targets like enzymes or receptors, modulating their activity. The presence of the imidazolyl group suggests it could interfere with histamine receptors, while the piperidinyl moiety may be involved in interactions with neurotransmitter systems. The precise pathways depend on the specific biological or chemical context in which it is applied.

Vergleich Mit ähnlichen Verbindungen

When comparing (4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone to similar compounds, its unique combination of functional groups stands out.

Similar Compounds

(4-(dimethylamino)phenyl)methanol: : Shares the dimethylamino phenyl motif but lacks the imidazolyl and piperidinyl groups.

(4-(phenyl)imidazolyl)methanone: : Contains the imidazolyl core but not the dimethylamino phenyl or piperidinyl elements.

(piperidin-1-yl)methanone: : Focuses on the piperidinyl functional group, lacking the multifaceted nature of our compound .

Conclusion

This compound is a versatile compound with applications across chemistry, biology, medicine, and industry Its preparation involves sophisticated synthetic methods, and it participates in diverse chemical reactions

Biologische Aktivität

The compound (4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone , identified by CAS Number 1351647-64-7, is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N4O, with a molecular weight of 388.5 g/mol. Its structure integrates multiple functional groups, including phenyl, dimethylamino, imidazol, and piperidinyl groups, contributing to its biological activity. The compound's structural complexity allows for diverse interactions within biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in these studies:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Candida albicans | 15 | |

| Pseudomonas aeruginosa | 50 |

The compound exhibits its antimicrobial effects through several mechanisms:

- Inhibition of Cell Wall Synthesis : The presence of the imidazol and piperidine moieties may interfere with bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The dimethylamino group can interact with lipid membranes, leading to increased permeability and cell lysis.

- Interference with Nucleic Acid Synthesis : Imidazole derivatives are known to inhibit nucleic acid synthesis, which can be a critical factor in their antimicrobial action.

Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University assessed the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with complete inhibition observed at concentrations as low as 12.5 µg/mL for S. aureus within 8 hours of exposure .

Study 2: Antifungal Activity

In another investigation, the compound demonstrated promising antifungal activity against Candida albicans. The study employed a broth microdilution method to determine MIC values, revealing an MIC of 15 µg/mL, which positions it as a potential candidate for treating fungal infections .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| (4-(dimethylamino)phenyl)methanol | >100 | Antibacterial |

| (4-(phenyl)imidazol-1-yl)methanone | 50 | Antifungal |

| (piperidin-1-yl)methanone | 75 | Antimicrobial |

This comparison indicates that while some related compounds exhibit antimicrobial properties, none match the potency observed in this compound.

Eigenschaften

IUPAC Name |

[4-(dimethylamino)phenyl]-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-26(2)22-10-8-21(9-11-22)24(29)27-15-12-19(13-16-27)18-28-17-14-25-23(28)20-6-4-3-5-7-20/h3-11,14,17,19H,12-13,15-16,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIQKZUFKXAMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.